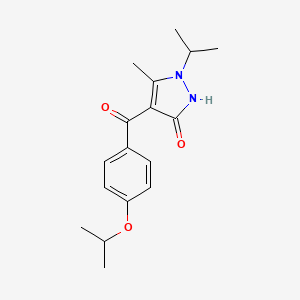
(3-Hydroxy-1-isopropyl-5-methyl-1H-pyrazol-4-yl)(4-isopropoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Isopropoxybenzoyl)-1-isopropyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one is a synthetic organic compound with a complex structure It is characterized by the presence of an isopropoxybenzoyl group, an isopropyl group, and a pyrazolone core
Preparation Methods
The synthesis of 4-(4-Isopropoxybenzoyl)-1-isopropyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one typically involves multiple steps. One common route starts with the preparation of 4-isopropoxybenzoyl chloride, which is then reacted with appropriate reagents to form the desired pyrazolone derivative. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the process .
Chemical Reactions Analysis
4-(4-Isopropoxybenzoyl)-1-isopropyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound. .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-Isopropoxybenzoyl)-1-isopropyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biochemical research .
Comparison with Similar Compounds
Similar compounds to 4-(4-Isopropoxybenzoyl)-1-isopropyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one include:
4-Isopropoxybenzoyl chloride: Used as an intermediate in the synthesis of various organic compounds.
1-(4-Isopropoxybenzoyl)pyrrolidine:
4-Isopropoxybenzoyl piperidine: Similar in structure and used in similar applications .
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of 4-(4-Isopropoxybenzoyl)-1-isopropyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one in its specific uses and properties.
Properties
Molecular Formula |
C17H22N2O3 |
|---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
3-methyl-2-propan-2-yl-4-(4-propan-2-yloxybenzoyl)-1H-pyrazol-5-one |
InChI |
InChI=1S/C17H22N2O3/c1-10(2)19-12(5)15(17(21)18-19)16(20)13-6-8-14(9-7-13)22-11(3)4/h6-11H,1-5H3,(H,18,21) |
InChI Key |
GGZYAHNUQSBIDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NN1C(C)C)C(=O)C2=CC=C(C=C2)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















